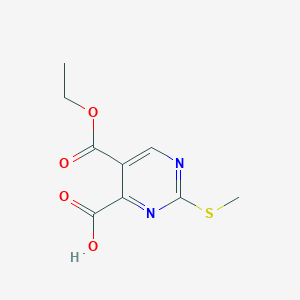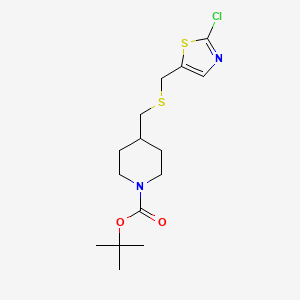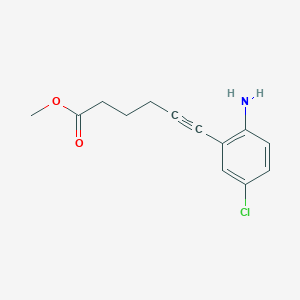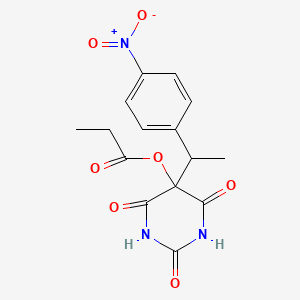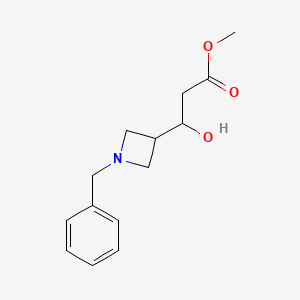
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate typically involves the cycloaddition reaction between substituted imines and ketenes. One common method is the Staudinger [2+2] cycloaddition reaction, where a ketene is prepared in situ from methyl 3-(chloroformyl)propionate . The reaction conditions often require a base such as triethylamine and are carried out at low temperatures to ensure the formation of the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate.
Reduction: Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanol.
Substitution: Methyl 3-(1-azidoazetidin-3-yl)-3-hydroxypropanoate.
Applications De Recherche Scientifique
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The azetidine ring and the hydroxyl group may play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl azetidin-3-yl (methyl)carbamate hydrochloride .
- (1-Benzylazetidin-3-yl)methanamine dihydrochloride .
Uniqueness
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is unique due to the presence of both the azetidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various synthetic and medicinal chemistry applications.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)7-13(16)12-9-15(10-12)8-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
Clé InChI |
SSWPIEBNYAZAGH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1CN(C1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



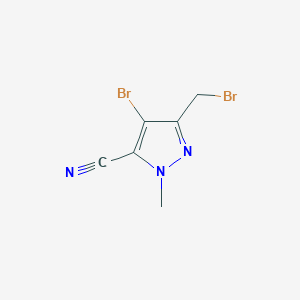

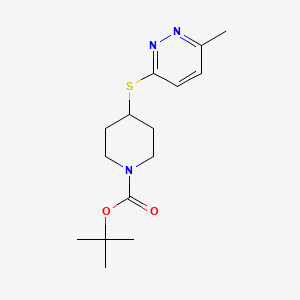
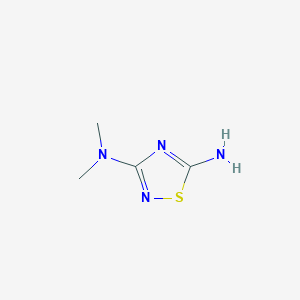
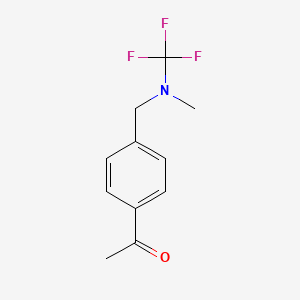
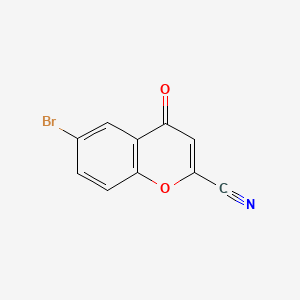
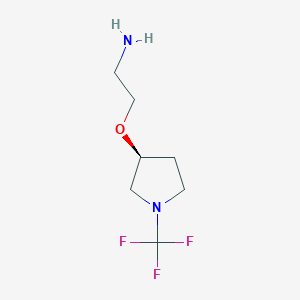
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
